Acetyl bromide-13C2 is a specialized chemical compound characterized by the presence of isotopically enriched carbon-13 in its acetyl group. Its molecular formula is with a molecular weight of 124.93 g/mol. This compound is primarily utilized in scientific research, particularly in studies involving tracing and analyzing
These reactions highlight its utility as an acylating agent, where it transfers the acetyl group to various nucleophiles due to the electrophilic nature of its carbonyl carbon .
Acetyl bromide-13C2 can be synthesized through a reaction between phosphorus tribromide and acetic acid that is enriched with carbon-13. The reaction proceeds as follows:
This method ensures the incorporation of the carbon-13 isotope into the acetyl group . Although industrial production methods are not extensively documented, it is likely that specialized facilities handle the synthesis of such isotopically labeled compounds.
Acetyl bromide-13C2 finds applications primarily in scientific research, particularly in:
The unique properties of this compound make it invaluable for researchers studying chemical behaviors and interactions at a molecular level .
Interaction studies involving acetyl bromide-13C2 typically focus on its reactivity with nucleophiles such as water, alcohols, and amines. These studies help elucidate the mechanisms by which acetyl groups are transferred and how these interactions can influence subsequent chemical behavior or biological effects. The isotopic labeling allows researchers to trace these interactions more effectively than with non-labeled compounds .
Acetyl bromide-13C2 can be compared with several similar compounds that share structural characteristics but differ in halogen type or isotopic labeling:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Acetyl chloride | Contains chlorine; less reactive than acetyl bromide. | |
Acetyl iodide | Contains iodine; more reactive due to larger atomic size. | |
Acetyl fluoride | Contains fluorine; exhibits different reactivity patterns. | |
Acetyl bromide | Non-isotopically labeled version; used similarly but lacks tracing capability. |
The uniqueness of acetyl bromide-13C2 lies in its isotopic labeling with carbon-13, which enhances its utility for tracing and detailed structural analysis in various scientific applications. Its reactivity profile is also distinct due to the presence of bromine compared to other halides .
Traditional synthesis routes for acetyl bromide-13C2 involve bromination of $$ ^{13}\text{C} $$-labeled precursors. A widely cited method employs phosphorus tribromide ($$ \text{PBr}3 $$) with $$ ^{13}\text{C} $$-acetic acid or $$ ^{13}\text{C} $$-acetic anhydride. For example, reacting $$ \text{CH}3^{13}\text{COOH} $$ with $$ \text{PBr}3 $$ yields acetyl bromide-13C2 in high purity:
$$
3\ \text{CH}3^{13}\text{COOH} + \text{PBr}3 \rightarrow 3\ \text{CH}3^{13}\text{COBr} + \text{H}3\text{PO}3
$$
This method achieves yields exceeding 99% under controlled conditions, leveraging the nucleophilic substitution of hydroxyl groups by bromine. Modifications, such as using red phosphorus as a catalyst, minimize side reactions like over-bromination.
Key Parameters for Optimization
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 30–50°C | Prevents decomposition |
$$ \text{PBr}_3 $$:Acid Ratio | 1:3 | Maximizes conversion |
Reaction Time | 2–3 hours | Ensures completion |
Recent advances in electrochemistry enable efficient $$ ^{13}\text{C} $$-labeling without stoichiometric organometallics. For instance, reductive cross-coupling of $$ ^{13}\text{CO}2 $$ with acyl chlorides via electrochemical methods produces $$ ^{13}\text{C} $$-labeled carboxylic acids, which are subsequently brominated. A notable example involves nickel-catalyzed carboxylation using $$ ^{13}\text{CO}2 $$, achieving >99% isotopic purity:
$$
\text{RCOOH} + ^{13}\text{CO}_2 \xrightarrow{\text{Ni catalyst}} \text{R}^{13}\text{COOH} \rightarrow \text{R}^{13}\text{COBr}
$$
This method is advantageous for late-stage functionalization of pharmaceuticals, avoiding harsh conditions that could degrade sensitive molecules.
Catalytic decarboxylation/carboxylation platforms offer precise control over $$ ^{13}\text{C} $$-labeling. By employing palladium or nickel catalysts, researchers exchange $$ ^{12}\text{C} $$ with $$ ^{13}\text{C} $$ in carboxylic acids before bromination. For example, the Ni/neocuproine system facilitates isotopic exchange in aryl acetic acids, preserving stereochemistry and functional groups:
$$
\text{ArCH}2\text{COOH} \xrightarrow{\text{Ni/neocuproine}} \text{ArCH}2^{13}\text{COOH} \rightarrow \text{ArCH}_2^{13}\text{COBr}$$This strategy is pivotal for synthesizing high-specific-activity compounds for pharmacokinetic studies.
Carbon-13 labeled compounds serve as fundamental tools for elucidating metabolic pathways and quantifying carbon flux through complex biochemical networks [3] [4]. Acetyl bromide-13C2 contributes to this field by providing a means to introduce labeled acetyl groups into biological systems, which subsequently undergo transformation through various metabolic pathways [6] [5]. The dual carbon-13 labeling pattern allows researchers to distinguish between different carbon sources and track the fate of specific carbon atoms through metabolic transformations [7] [8].
In metabolic flux analysis studies, the incorporation of carbon-13 from acetyl bromide-13C2 into downstream metabolites provides quantitative information about pathway activity and flux distribution [4] [9]. The isotopic enrichment patterns observed in metabolites such as citrate, glutamate, and fatty acids reflect the relative contributions of different carbon sources to cellular metabolism [6] [3]. Research has demonstrated that carbon-13 enrichment levels typically range from 60% to 90% in key metabolites when using appropriately labeled substrates, with steady-state conditions achieved within 2 to 8 hours depending on the specific pathway and experimental conditions [10] [7].
Studies utilizing carbon-13 metabolic flux analysis have revealed important insights into cellular metabolism, including the identification of active and inactive metabolic pathways based on observed mass isotopomer patterns [6] [3]. The technique has proven particularly valuable for distinguishing between parallel pathways such as glycolysis and the pentose phosphate pathway, as well as for quantifying the relative contributions of different carbon sources to central metabolic intermediates [4] [9]. Research findings indicate that metabolites in glycolysis, the pentose phosphate pathway, the tricarboxylic acid cycle, and amino acid metabolism consistently show expected carbon-13 mass isotopomer patterns when cells are supplied with uniformly labeled carbon-13 substrates [6] [7].
Peroxisomal β-oxidation represents a critical metabolic pathway for the degradation of very long-chain fatty acids and the production of acetyl-coenzyme A [11] [12]. Acetyl bromide-13C2 applications in this research area focus on quantifying the contribution of peroxisomal β-oxidation to cellular acetyl-coenzyme A pools and understanding the metabolic fate of acetyl groups generated through this pathway [11] [13]. Research has established that peroxisomal β-oxidation contributes significantly to acetyl-coenzyme A synthesis, particularly during fasting conditions when fatty acid oxidation is elevated [12] [14].
Quantitative studies using carbon-13 labeled fatty acids have demonstrated that octanoate undergoes multiple cycles of peroxisomal β-oxidation in liver tissue, with both the first and second acetyl moieties being processed through this pathway [11] [13]. The labeling ratio of malonyl-coenzyme A to the acetyl moiety of citrate provides a sensitive indicator of peroxisomal β-oxidation activity, with ratios greater than 1.0 indicating significant peroxisomal contributions to acetyl-coenzyme A synthesis [11] [13]. Research findings show that the enrichment of acetate released from liver tissue reaches higher levels than total acetyl-coenzyme A pools, suggesting efficient peroxisomal processing of labeled fatty acid substrates [11] [12].
The quantification of peroxisomal β-oxidation pathways has revealed important regulatory mechanisms linking fatty acid metabolism to cellular energy homeostasis [12] [14]. Studies have shown that acetyl-coenzyme A derived from peroxisomal β-oxidation serves as a key metabolic regulator of autophagy through its effects on mechanistic target of rapamycin complex 1 activation [12] [14]. Research demonstrates that hepatic acyl-coenzyme A oxidase 1 deficiency markedly reduces total cytosolic acetyl-coenzyme A levels to less than 50% of control values, highlighting the quantitative importance of peroxisomal β-oxidation in maintaining cellular acetyl-coenzyme A pools [12] [14].
Table 2: Quantification Methods for Peroxisomal β-Oxidation Pathways
Method | Principle | Typical Enrichment (%) | Time to Steady State (h) | Resolution |
---|---|---|---|---|
Direct Acetyl-Coenzyme A Measurement | Quantify peroxisomal acetyl-coenzyme A pools | 70-90 | 2-4 | High |
Acetate Release Monitoring | Monitor acetate from peroxisomal β-oxidation | 80-95 | 1-3 | Medium |
Fatty Acid Tracer Analysis | Track fatty acid metabolism pathways | 60-85 | 3-6 | High |
Acyl-Carnitine Profiling | Assess β-oxidation intermediates | 75-90 | 2-5 | High |
Metabolic Flux Analysis | Comprehensive pathway flux quantification | 70-85 | 4-8 | Very High |
Hepatic acetyl-coenzyme A dynamics represent a central aspect of liver metabolism, linking carbohydrate and lipid metabolic pathways through this critical metabolic intermediate [15] [16]. Acetyl bromide-13C2 applications in hepatic research focus on quantifying the relative contributions of different metabolic pathways to acetyl-coenzyme A pools and understanding how these contributions change in response to nutritional and physiological conditions [15] [16]. Research has established multiple approaches for monitoring acetyl-coenzyme A dynamics, including citrate isotopomer analysis, glutamate carbon-4 and carbon-5 labeling patterns, and acetylcarnitine enrichment measurements [15] [16].
Studies utilizing carbon-13 labeled acetate tracers have demonstrated that hepatic acetyl-coenzyme A turnover rates range from 0.158 to 0.200 millimoles per kilogram body weight per minute during fasting conditions [17] [16]. The labeling patterns observed in downstream metabolites provide quantitative information about the metabolic channeling of acetyl groups through different pathways, including citric acid cycle oxidation, fatty acid synthesis, and ketone body production [15] [16]. Research findings indicate that the labeling of acetylcarnitine and ketone bodies released by the heart does not serve as accurate proxies for mitochondrial acetyl-coenzyme A labeling due to metabolic channeling effects between pyruvate dehydrogenase and carnitine acetyltransferase [15] [16].
The development of noninvasive methods for sampling hepatic acetyl-coenzyme A enrichment has provided valuable tools for metabolic research [16] [17]. Studies using para-aminobenzoic acid as a chemical biopsy agent have demonstrated that urinary N-acetyl para-aminobenzoic acid accurately reflects cytosolic hepatic acetyl-coenzyme A enrichment from carbon-13 labeled precursor substrates [16] [17]. This approach enables researchers to monitor the contributions of specific substrates such as fructose to de novo lipogenesis by quantifying their incorporation into the cytosolic acetyl-coenzyme A pool [16] [17].
Table 3: Hepatic Acetyl-Coenzyme A Dynamics Measurement Approaches
Measurement Approach | Compartment Assessed | Typical Labeling Pattern | Sensitivity | Technical Requirements |
---|---|---|---|---|
Citrate Isotopomer Analysis | Mitochondrial | M+2 from carbon-13 acetyl-coenzyme A | High | Liquid Chromatography Mass Spectrometry |
Glutamate Carbon-4 Carbon-5 Labeling | Mitochondrial | Carbon-4 Carbon-5 from acetyl-coenzyme A | Medium | Carbon-13 Nuclear Magnetic Resonance |
Acetylcarnitine Enrichment | Mitochondrial/Cytosolic | M+2 from carbon-13 acetyl-coenzyme A | High | Liquid Chromatography Mass Spectrometry |
Malonyl-Coenzyme A Labeling Ratio | Cytosolic | Variable based on source | Very High | Liquid Chromatography Mass Spectrometry |
Urinary N-acetyl Para-aminobenzoic Acid | Cytosolic | M+2 from carbon-13 acetyl-coenzyme A | Medium | Carbon-13 Nuclear Magnetic Resonance |
Corrosive